molecular formula C13H7F2NO B6373603 4-(5-Cyano-2-fluorophenyl)-3-fluorophenol, 95% CAS No. 1261945-03-2

4-(5-Cyano-2-fluorophenyl)-3-fluorophenol, 95%

Cat. No. B6373603
CAS RN: 1261945-03-2
M. Wt: 231.20 g/mol
InChI Key: QUJCAANWGHRNMQ-UHFFFAOYSA-N
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Description

4-(5-Cyano-2-fluorophenyl)-3-fluorophenol, 95% (4-(5-CN-2-F-P)-3-F-P 95%) is a fluorinated phenol compound with a wide range of applications in scientific research, including biochemical and physiological studies. This compound has been extensively studied, and its mechanism of action and biochemical and physiological effects have been elucidated. In

Scientific Research Applications

4-(5-CN-2-F-P)-3-F-P 95% has been widely used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on cells, as well as the biochemical and physiological effects of various compounds on organisms. Additionally, it has been used to study the mechanism of action of drugs, and to identify novel targets for drug development.

Mechanism of Action

The mechanism of action of 4-(5-CN-2-F-P)-3-F-P 95% is not yet fully understood. However, it is believed to act as a competitive inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with other enzymes involved in the metabolism of drugs, such as glutathione S-transferases, and to inhibit the activity of these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-CN-2-F-P)-3-F-P 95% have been extensively studied. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to interact with other enzymes involved in the metabolism of drugs, such as glutathione S-transferases, and to inhibit their activity. Furthermore, it has been shown to inhibit the activity of several other enzymes involved in the metabolism of drugs and other compounds, including aldehyde oxidase, xanthine oxidase, and monoamine oxidase.

Advantages and Limitations for Lab Experiments

The use of 4-(5-CN-2-F-P)-3-F-P 95% in lab experiments has several advantages. It is a highly pure compound, which makes it ideal for use in biochemical and physiological studies. Additionally, it is a relatively inexpensive compound, which makes it an attractive option for researchers. However, it is important to note that 4-(5-CN-2-F-P)-3-F-P 95% can be toxic in high concentrations, and should be handled with caution.

Future Directions

The potential future directions for 4-(5-CN-2-F-P)-3-F-P 95% include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in drug development and drug delivery systems. Additionally, further research could be conducted into the use of 4-(5-CN-2-F-P)-3-F-P 95% in other scientific research applications, such as cell culture studies. Finally, further research could be conducted into the development of novel compounds based on the structure of 4-(5-CN-2-F-P)-3-F-P 95%.

Synthesis Methods

4-(5-CN-2-F-P)-3-F-P 95% can be synthesized from 4-fluorophenol and 5-cyano-2-fluorophenol in a two-step reaction. In the first step, 4-fluorophenol is reacted with 5-cyano-2-fluorophenol in the presence of an acid catalyst to form 4-(5-CN-2-F-P)-3-F-P 95%. In the second step, the product is purified by recrystallization, resulting in a 95% pure compound.

properties

IUPAC Name

4-fluoro-3-(2-fluoro-4-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-12-4-1-8(7-16)5-11(12)10-3-2-9(17)6-13(10)15/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJCAANWGHRNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684246
Record name 2',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-03-2
Record name 2',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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